molecular formula C11H8BrNO B3319346 2-Bromo-6-phenylpyridine N-oxide CAS No. 1097732-14-3

2-Bromo-6-phenylpyridine N-oxide

Cat. No.: B3319346
CAS No.: 1097732-14-3
M. Wt: 250.09 g/mol
InChI Key: UQOUFKLOWWWXSE-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylpyridine N-oxide (BPPO) is a heterocyclic organic compound with a chemical formula of C11H8BrNO . It is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .


Synthesis Analysis

C2-functionalized pyridines and quinolines can be easily synthesized by treating readily available N-oxides with various reagents under appropriate activation conditions . A palladium (II)-catalyzed acylation of 2-phenylpyridine N-oxides via ortho-selective C−H activation at the phenyl ring is developed using benzyl alcohols or α-oxocarboxylic acids as the acylation reagents under mild conditions .


Molecular Structure Analysis

The molecular formula of this compound is C11H8BrNO . The molecular weight is 250.09 g/mol.


Chemical Reactions Analysis

The acylation reaction of 2-phenylpyridine N-oxides includes a radical process via acyl radical . The reaction protocols exhibited complementary substrate scopes, and are tolerated to a variety of 2-phenylpyridine N-oxide substrates with high yield and selectivity .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . The melting point is 53-54°C .

Mechanism of Action

The mechanism of action for the acylation reaction includes a radical process via acyl radical . The reaction involves the C2-functionalization of pyridine and quinoline N-oxides .

Safety and Hazards

2-Bromo-6-phenylpyridine N-oxide causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest .

Properties

IUPAC Name

2-bromo-1-oxido-6-phenylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-11-8-4-7-10(13(11)14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUFKLOWWWXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704528
Record name 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097732-14-3
Record name Pyridine, 2-bromo-6-phenyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097732-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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